molecular formula C8H11NO B6235594 1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one CAS No. 83442-24-4

1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one

Cat. No. B6235594
CAS RN: 83442-24-4
M. Wt: 137.2
InChI Key:
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Description

“1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one” is also referred to as Vince lactam . It is a versatile intermediate in the synthesis of carbocyclic nucleosides . It is a bicyclic γ-lactam .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One such method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Another method involves the rearrangement of 2-azabicyclo[2.2.1]hept-5-en-3-ones .


Molecular Structure Analysis

The molecular formula of this compound is C6H7NO . The InChI key is DDUFYKNOXPZZIW-CRCLSJGQSA-N . The compound’s structure has been investigated in a supersonic jet by Fourier transform microwave spectroscopy .


Chemical Reactions Analysis

This compound is a versatile intermediate in the synthesis of carbocyclic nucleosides . It can be further functionalized to build up a library of bridged aza-bicyclic structures .


Physical And Chemical Properties Analysis

The compound has a boiling point of 102-106 °C/0.25 mmHg and a melting point of 54-58 °C . It is off-white to beige in color and appears as a crystalline powder .

Scientific Research Applications

Precursor for Amino-peramivir

This compound can be used as a precursor to prepare Amino-peramivir, a potent neuraminidase inhibitor . Neuraminidase inhibitors are a class of drugs commonly used in the treatment and prevention of influenzas caused by influenza A and B viruses.

Precursor for Five Membered Analogs of 4-amino-5-halopentanoic Acids

It can also be used to prepare five membered analogs of 4-amino-5-halopentanoic acids . These analogs are potential GABA aminotransferase (GABA-AT) inactivators. GABA-AT is an enzyme that breaks down gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter in the mammalian central nervous system.

Precursor for Carbocyclic Nucleoside Carbovir

This lactam and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir . Carbovir is a potent inhibitor of HIV-1 and based on clinical trials it could become an alternative to AZT .

Synthesis of (-)-Carbovir and (+)-Cyclaradine

Chiral γ-lactam can be used for synthesis of (–)-carbovir and (+)-cyclaradine . These are important compounds in the field of medicinal chemistry.

Precursor for Carbocyclic Analogs of Ribavirin

The approach from chiral γ-lactam proves to be a highly efficient route to carbocyclic analogs of ribavirin . Ribavirin is an antiviral medication used to treat RSV infection, hepatitis C, and some viral hemorrhagic fevers.

Used as Chiral Auxiliary for Asymmetric Synthesis

The single enantiomers of γ-lactam are also used as chiral auxiliary for asymmetric synthesis . Asymmetric synthesis is a method used to prepare chiral compounds.

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one' involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of the bicyclic ring system and the introduction of the ketone functional group.", "Starting Materials": ["Cyclopentadiene", "2-Aminobutane", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol"], "Reaction": ["Cyclopentadiene is reacted with 2-aminobutane in the presence of acetic anhydride and sodium acetate to form the bicyclic ring system", "The intermediate is then reduced using sodium borohydride to form the corresponding alcohol", "The alcohol is then oxidized using a suitable oxidizing agent to form the ketone functional group", "The final product is purified using standard techniques such as column chromatography or recrystallization"] }

CAS RN

83442-24-4

Molecular Formula

C8H11NO

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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